molecular formula C15H12N2OS2 B15317275 N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide

Cat. No.: B15317275
M. Wt: 300.4 g/mol
InChI Key: JKMZIFLIUNKSLZ-UHFFFAOYSA-N
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Description

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopenta[d][1,3]thiazole ring fused with a benzothiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the cyclopenta[d][1,3]thiazole ring followed by its fusion with the benzothiophene moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique structural combination of the cyclopenta[d][1,3]thiazole and benzothiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H12N2OS2

Molecular Weight

300.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H12N2OS2/c18-14(13-8-9-4-1-2-6-11(9)19-13)17-15-16-10-5-3-7-12(10)20-15/h1-2,4,6,8H,3,5,7H2,(H,16,17,18)

InChI Key

JKMZIFLIUNKSLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4S3

Origin of Product

United States

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